molecular formula C6H14ClNO2 B3195807 2-(1-Pyrrolidinyl)acetaldehyde Hydrochloride Hydrate CAS No. 933728-16-6

2-(1-Pyrrolidinyl)acetaldehyde Hydrochloride Hydrate

Cat. No.: B3195807
CAS No.: 933728-16-6
M. Wt: 167.63 g/mol
InChI Key: OZEYMOIKIFGWSU-UHFFFAOYSA-N
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Description

2-(1-Pyrrolidinyl)acetaldehyde Hydrochloride Hydrate is a chemical compound that features a pyrrolidine ring, a common structural motif in many biologically active molecules

Synthetic Routes and Reaction Conditions:

  • Laboratory Synthesis: The compound can be synthesized by reacting 1-pyrrolidinylacetaldehyde with hydrochloric acid, followed by crystallization to obtain the hydrate form.

  • Industrial Production: On an industrial scale, the synthesis involves large-scale reactions under controlled conditions, ensuring purity and yield optimization. The process may include the use of catalysts and specific reaction conditions to achieve the desired product.

Types of Reactions:

  • Oxidation: 2-(1-Pyrrolidinyl)acetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.

  • Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Pyrrolidine-2-one derivatives.

  • Reduction: 2-(1-Pyrrolidinyl)ethanol.

  • Substitution: Various substituted pyrrolidines.

Scientific Research Applications

2-(1-Pyrrolidinyl)acetaldehyde Hydrochloride Hydrate is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism by which 2-(1-Pyrrolidinyl)acetaldehyde Hydrochloride Hydrate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

  • Pyrrolidine: A saturated heterocyclic amine with similar structural features.

  • Pyrrolidin-2-one: A cyclic amide derivative of pyrrolidine.

  • Proline: An amino acid with a pyrrolidine ring.

Uniqueness: 2-(1-Pyrrolidinyl)acetaldehyde Hydrochloride Hydrate is unique due to its aldehyde functionality, which allows for diverse chemical transformations and applications compared to other pyrrolidine derivatives.

Properties

IUPAC Name

2-pyrrolidin-1-ylacetaldehyde;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH.H2O/c8-6-5-7-3-1-2-4-7;;/h6H,1-5H2;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEYMOIKIFGWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC=O.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Pyrrolidinyl)acetaldehyde Hydrochloride Hydrate
Reactant of Route 2
Reactant of Route 2
2-(1-Pyrrolidinyl)acetaldehyde Hydrochloride Hydrate
Reactant of Route 3
2-(1-Pyrrolidinyl)acetaldehyde Hydrochloride Hydrate
Reactant of Route 4
2-(1-Pyrrolidinyl)acetaldehyde Hydrochloride Hydrate
Reactant of Route 5
2-(1-Pyrrolidinyl)acetaldehyde Hydrochloride Hydrate
Reactant of Route 6
2-(1-Pyrrolidinyl)acetaldehyde Hydrochloride Hydrate

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